molecular formula C16H23N3 B6162133 3-{[(1-benzylpiperidin-4-yl)methyl]amino}propanenitrile CAS No. 1426139-08-3

3-{[(1-benzylpiperidin-4-yl)methyl]amino}propanenitrile

Cat. No.: B6162133
CAS No.: 1426139-08-3
M. Wt: 257.4
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Description

3-{[(1-benzylpiperidin-4-yl)methyl]amino}propanenitrile is a chemical compound with a molecular weight of 257.4 g/mol. It is primarily used in research and development settings, particularly in the fields of pharmaceuticals and organic chemistry. The compound’s structure includes a piperidine ring, a benzyl group, and a nitrile group, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(1-benzylpiperidin-4-yl)methyl]amino}propanenitrile typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

    Attachment of the Amino Group: The amino group is attached to the piperidine ring through a reductive amination reaction.

    Formation of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, where a suitable nitrile precursor reacts with the amino group.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts and Reagents: Use of specific catalysts and reagents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(1-benzylpiperidin-4-yl)methyl]amino}propanenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Benzyl halides, alkyl halides.

Major Products Formed

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Amines and other reduced forms.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-{[(1-benzylpiperidin-4-yl)methyl]amino}propanenitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-{[(1-benzylpiperidin-4-yl)methyl]amino}propanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-{[(1-phenylpiperidin-4-yl)methyl]amino}propanenitrile: Similar structure with a phenyl group instead of a benzyl group.

    3-{[(1-methylpiperidin-4-yl)methyl]amino}propanenitrile: Similar structure with a methyl group instead of a benzyl group.

Uniqueness

3-{[(1-benzylpiperidin-4-yl)methyl]amino}propanenitrile is unique due to its specific combination of functional groups, which provides distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications and applications in various fields of research and industry.

Properties

CAS No.

1426139-08-3

Molecular Formula

C16H23N3

Molecular Weight

257.4

Purity

95

Origin of Product

United States

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